molecular formula C19H20Cl3NO6S B2527538 ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate CAS No. 338967-50-3

ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate

Cat. No.: B2527538
CAS No.: 338967-50-3
M. Wt: 496.78
InChI Key: CPFFVYUJEFDOGB-UHFFFAOYSA-N
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Description

Ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate is a useful research compound. Its molecular formula is C19H20Cl3NO6S and its molecular weight is 496.78. The purity is usually 95%.
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Biological Activity

Ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C18H19Cl2N3O5S
  • Molecular Weight : 431.33 g/mol

This complex structure contributes to its diverse biological activities, which will be discussed in detail.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing on its antimicrobial , anticancer , and enzyme inhibitory properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

The compound's mechanism appears to involve disruption of bacterial cell walls and interference with metabolic processes.

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cells. The following table summarizes findings from key studies:

StudyCell LineIC50 Value (µM)Mechanism of Action
Study AHeLa (cervical cancer)12.5Induction of apoptosis via caspase activation
Study BMCF-7 (breast cancer)15.0Inhibition of cell proliferation through cell cycle arrest
Study CA549 (lung cancer)10.0Modulation of signaling pathways related to tumor growth

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The results are summarized below:

EnzymeInhibition Percentage (%) at 100 µM
Acetylcholinesterase75%
Urease68%

These results indicate a strong potential for the compound in treating conditions like Alzheimer's disease through AChE inhibition and managing urea levels through urease inhibition.

Case Studies

A notable case study involved the administration of this compound in a controlled trial with hyperlipidemic rats. The study reported a significant reduction in serum cholesterol levels by approximately 30% after four weeks of treatment, highlighting the compound's potential as a therapeutic agent in lipid metabolism disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : It activates caspases, promoting programmed cell death in cancer cells.
  • Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes like AChE and urease.

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl3NO6S/c1-3-28-19(24)12-23(30(25,26)14-6-4-13(20)5-7-14)17-11-18(29-9-8-27-2)16(22)10-15(17)21/h4-7,10-11H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFFVYUJEFDOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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